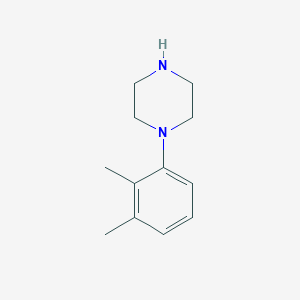

1-(2,3-Dimethylphenyl)piperazine

Beschreibung

The exact mass of the compound 1-(2,3-Dimethylphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,3-Dimethylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKXJDINUMWKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143826 | |

| Record name | 1-(2,3-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-22-5 | |

| Record name | 1-(2,3-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,3-XYLYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J6RHZ6CSA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 1-(2,3-Dimethylphenyl)piperazine: A Prototypical Arylpiperazine Modulator

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2,3-Dimethylphenyl)piperazine (2,3-DMPP) is a derivative of the arylpiperazine scaffold, a privileged structure in medicinal chemistry renowned for yielding a multitude of centrally active agents.[1] While extensive, peer-reviewed pharmacological data for this specific analog is limited, available information and structure-activity relationship (SAR) analyses of the broader arylpiperazine class position it as a multi-target modulator of monoaminergic systems. This guide synthesizes the known characteristics of 2,3-DMPP with the well-established pharmacology of the arylpiperazine class to provide a comprehensive overview of its putative mechanism of action. The primary activities of 2,3-DMPP appear to be centered on interactions with serotonin and dopamine receptors and transporters, functioning as a monoamine releasing agent with a complex receptor interaction profile.[2] This document details these interactions, the downstream signaling consequences, and the standard methodologies used to elucidate such mechanisms in a drug discovery context.

Introduction to 1-(2,3-Dimethylphenyl)piperazine

1-(2,3-Dimethylphenyl)piperazine is a chemical entity featuring a piperazine ring N-substituted with a 2,3-dimethylphenyl moiety.[3] Its molecular structure is foundational to its function, as the arylpiperazine pharmacophore is a key component in numerous approved drugs targeting G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[4] The substitution pattern on the phenyl ring—in this case, methyl groups at the ortho and meta positions—is a critical determinant of receptor affinity and selectivity, distinguishing its profile from other analogs.[5] 2,3-DMPP serves both as a tool compound for investigating neuroreceptor pharmacology and as a structural starting point for the development of novel CNS-active therapeutics.[3]

Primary Pharmacodynamic Profile: A Multi-Target Mechanism

The mechanism of action for 2,3-DMPP is best understood as a combination of two primary functions common to many arylpiperazines: direct receptor modulation and monoamine transporter interaction.

Monoamine Releasing Activity

Commercial technical data suggests that 2,3-DMPP functions as a serotonin-norepinephrine releasing agent (SNRA).[2] This action implies an interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET), causing reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This activity is distinct from reuptake inhibition, leading to a rapid and robust increase in extracellular monoamine levels.

Furthermore, the compound demonstrates dopamine releasing activity, albeit with significantly lower potency. The reported EC50 value for dopamine release is 1207 nM, which is approximately 66-fold lower in potency compared to its effects on serotonin release.[2] This suggests a preferential modulation of the serotonergic and noradrenergic systems over the dopaminergic system.

GPCR Interaction: Inferred from the Arylpiperazine Class

The arylpiperazine scaffold confers affinity for a range of key CNS receptors, primarily subtypes of serotonin and dopamine receptors. While specific binding constants (Kᵢ) for 2,3-DMPP are not widely published in peer-reviewed literature, SAR studies of related compounds allow for a highly educated inference of its likely targets.[5][6]

-

Serotonin Receptors: Arylpiperazines commonly interact with 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors.[7] The functional outcome can range from agonism to antagonism. Vendor data suggests that derivatives with the 2,3-dimethylphenyl substitution may act as antagonists at 5-HT₂ₐ and 5-HT₂C receptors and potentially as low-efficacy partial agonists at other serotonin receptor subtypes.[2]

-

Dopamine Receptors: Interaction with D₂ and D₃ receptor subtypes is also a hallmark of this chemical class.[2]

To illustrate the typical binding profile of a multi-target arylpiperazine, the following table presents data for aripiprazole, a well-characterized drug containing a related arylpiperazine moiety.

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |

| Dopamine D₂ | 0.34 | Partial Agonist |

| Dopamine D₃ | 0.8 | Partial Agonist |

| Serotonin 5-HT₁ₐ | 1.7 | Partial Agonist |

| Serotonin 5-HT₂ₐ | 3.4 | Antagonist/Inverse Agonist |

| Serotonin 5-HT₂C | 15 | Antagonist |

| Serotonin 5-HT₇ | 19 | Antagonist |

| α₁-Adrenergic | 57 | Antagonist |

| Histamine H₁ | 61 | Antagonist |

| Table 1: Illustrative receptor binding and functional activity profile for Aripiprazole, a complex arylpiperazine-containing drug. This data serves as a conceptual example of the multi-target engagement typical for this compound class. |

Downstream Signaling Cascades

The functional activity of 2,3-DMPP at its target GPCRs initiates intracellular signaling cascades that ultimately mediate its physiological effects. The putative antagonist and partial agonist activities suggest modulation of canonical G-protein signaling pathways.

5-HT₂ₐ/₂C Receptor Antagonism

5-HT₂ₐ and 5-HT₂C receptors are coupled to the Gαq family of G-proteins. Agonist binding typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC). As a putative antagonist, 2,3-DMPP would block serotonin from binding and activating this pathway, thereby preventing downstream signaling.

5-HT₁ₐ Receptor Partial Agonism

5-HT₁ₐ receptors are coupled to Gαi proteins. Full agonists inhibit the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a low-efficacy partial agonist, 2,3-DMPP would bind to the receptor and produce a submaximal inhibitory effect on adenylyl cyclase compared to the endogenous ligand, serotonin. In the presence of serotonin, it would act as a functional antagonist, competing with the full agonist and raising the cAMP level from its fully inhibited state. This stabilizing effect on signaling is a key mechanism for many CNS therapeutics.

Experimental Methodologies for Mechanistic Elucidation

The mechanistic claims described above are validated through a standardized set of in vitro pharmacological assays. Understanding these protocols is essential for interpreting drug action.

Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor target. It is the gold standard for determining the Kᵢ (inhibition constant), a measure of binding potency.

Objective: To determine the binding affinity of 1-(2,3-dimethylphenyl)piperazine for the human 5-HT₂ₐ receptor.

Methodology:

-

Preparation of Membranes: Cell membranes expressing a high concentration of the recombinant human 5-HT₂ₐ receptor are prepared from a stable cell line (e.g., HEK293).

-

Assay Buffer: A buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared to ensure optimal binding conditions.

-

Radioligand Preparation: A known high-affinity 5-HT₂ₐ receptor radioligand (e.g., [³H]ketanserin) is diluted to a final concentration near its Kₔ value. Causality: Using a concentration near the dissociation constant ensures a detectable signal that is sensitive to competitive displacement.

-

Competition Setup:

-

Total Binding: Membranes, buffer, and radioligand are combined.

-

Non-Specific Binding (NSB): Membranes, buffer, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin) are combined. Causality: This step measures the binding of the radioligand to non-receptor components, which must be subtracted to find specific binding.

-

Test Compound: Membranes, buffer, radioligand, and serial dilutions of 2,3-DMPP are combined across a wide concentration range (e.g., 0.1 nM to 10 µM).

-

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Unbound radioligand passes through, while the filters trap the membranes with bound radioligand.

-

Quantification: The filters are washed, dried, and placed in scintillation vials with scintillation fluid. The radioactivity (in disintegrations per minute, DPM) is counted using a scintillation counter.

-

Data Analysis: Specific binding is calculated (Total Binding - NSB). The data are plotted as percent specific binding versus the log concentration of 2,3-DMPP. A sigmoidal competition curve is fitted to the data to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding). The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol: cAMP Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, partial agonist) at a Gαi- or Gαs-coupled receptor.

Objective: To determine the functional activity of 2,3-DMPP at the human 5-HT₁ₐ receptor.

Methodology:

-

Cell Culture: A cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1) is cultured to confluence.

-

Cell Stimulation:

-

Cells are pre-treated with a phosphodiesterase (PDE) inhibitor like IBMX. Causality: This prevents the degradation of cAMP, amplifying the signal for easier detection.

-

Cells are then treated with forskolin, a direct activator of adenylyl cyclase, to stimulate a high baseline level of cAMP production.

-

Agonist Mode: Serial dilutions of 2,3-DMPP are added to determine if it inhibits the forskolin-stimulated cAMP production. A full agonist (e.g., 5-CT) is used as a positive control.

-

Antagonist Mode: Cells are treated with a fixed concentration of a known 5-HT₁ₐ agonist (e.g., 5-CT) along with serial dilutions of 2,3-DMPP to see if it can reverse the agonist-induced inhibition.

-

-

Incubation: Cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, typically based on competitive immunoassay technology (e.g., HTRF, ELISA).

-

Data Analysis:

-

In agonist mode, a dose-response curve is plotted (cAMP level vs. log [2,3-DMPP]) to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to the full agonist control. A low Eₘₐₓ indicates partial agonism.

-

In antagonist mode, the ability of 2,3-DMPP to shift the dose-response curve of the full agonist is used to calculate its antagonist potency (Kₑ).

-

Synthesis and Therapeutic Hypothesis

Based on its putative multi-target mechanism, 2,3-DMPP and its derivatives represent a class of compounds with potential therapeutic applications in complex neuropsychiatric disorders. The combination of monoamine release (enhancing synaptic levels of serotonin and norepinephrine) with direct receptor modulation (e.g., 5-HT₂ₐ/₂C antagonism and 5-HT₁ₐ partial agonism) is a clinically validated strategy for treating major depressive disorder and anxiety disorders.[4] This profile suggests that compounds like 2,3-DMPP could offer a broad spectrum of efficacy by simultaneously addressing multiple nodes within the neural circuits governing mood and cognition. Further optimization of the arylpiperazine scaffold could fine-tune the balance between transporter and receptor activities to achieve a desired clinical profile.

Conclusion

1-(2,3-Dimethylphenyl)piperazine is a prototypical arylpiperazine whose mechanism of action is characterized by a dual engagement of monoaminergic systems. Its function as a serotonin-norepinephrine releasing agent, coupled with its likely profile as a modulator of key serotonin and dopamine GPCRs, provides a compelling basis for its utility in neuroscience research. While a more detailed, public characterization of this specific molecule is needed, the well-understood pharmacology of its chemical class provides a robust framework for predicting its biological effects and guiding the development of novel, multi-targeted CNS therapeutics.

References

-

Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Stary, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. Available at: [Link]

-

López-Rodríguez, M. L., et al. (2002). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same.

- Google Patents. (2016). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

Di Martino, C., et al. (2020). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Chemistry & Medicinal Chemistry. Available at: [Link]

- Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

- Google Patents. (2016). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

- Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

Al-Rawi, H. G., et al. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N'-(Aryldiazenyl)- Piperazines. International Journal of ChemTech Research. Available at: [Link]

-

Bhavana, N. S., & Chethana, K. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. Available at: [Link]

-

Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

- Google Patents. (2010). Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists and pharmaceutical compositions containing them.

-

Chicca, A., et al. (2019). Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- Google Patents. (2019). Benzisoxazole compound.

-

Taylor & Francis Online. (2019, January 27). Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]

- 3. 1-(2,3-Dimethylphenyl)piperazine hydrochloride (1203-64-1) for sale [vulcanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-(2,3-Dimethylphenyl)piperazine molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(2,3-Dimethylphenyl)piperazine

Abstract

1-(2,3-Dimethylphenyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and neuropharmacology. Its unique structural architecture, featuring a piperazine heterocycle appended to a sterically hindered 2,3-dimethylphenyl moiety, confers a distinct pharmacological profile, primarily as a modulator of monoamine neurotransmitter systems. This guide provides a comprehensive examination of its molecular structure, physicochemical properties, and the analytical methodologies essential for its unambiguous characterization. We delve into the principles behind its synthesis and the spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are critical for structural elucidation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this important molecular scaffold.

Introduction: The Significance of a Substituted Piperazine

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its conformational flexibility and the ability to modify its two nitrogen atoms allow for fine-tuning of physicochemical and pharmacological properties. 1-(2,3-Dimethylphenyl)piperazine (DMPP) is a notable example, serving both as a valuable research tool and a foundational building block for more complex therapeutic candidates.[3] The attachment of the 2,3-dimethylphenyl (or 2,3-xylyl) group to the piperazine nitrogen creates a molecule with specific steric and electronic properties that influence its interaction with biological targets.[3] Research has highlighted its role as a serotonin-norepinephrine releasing agent and its interaction with dopaminergic pathways, making it relevant for studying neurological conditions.[4] This guide will systematically deconstruct its molecular architecture from synthesis to definitive analytical characterization.

Core Molecular Structure and Physicochemical Profile

The identity of 1-(2,3-Dimethylphenyl)piperazine is defined by its constituent parts: a six-membered piperazine ring in a stable chair conformation and a 2,3-dimethylphenyl group attached equatorially to one of the nitrogen atoms.[4] The compound is most commonly handled in its free base form or as a hydrochloride salt to improve stability and solubility.[3]

Data Presentation: Key Chemical and Physical Properties

The fundamental properties of both the free base and its common hydrochloride salt are summarized below for easy reference.

| Property | 1-(2,3-Dimethylphenyl)piperazine (Free Base) | 1-(2,3-Dimethylphenyl)piperazine HCl (Salt) | Reference(s) |

| CAS Number | 1013-22-5 | 1203-64-1 | [5][6][7],[3][4] |

| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₉ClN₂ | [5][6][7],[3][4] |

| Molecular Weight | 190.28 g/mol | 226.74 g/mol | [5][6][7],[3][4] |

| Physical State | Viscous Liquid / Solid | White to off-white crystalline powder | [3],[3][4] |

| Boiling Point | 110-113 °C @ 1 Torr | >300 °C (Melting Point) | [6],[3] |

| Solubility | Soluble in organic solvents | Soluble in DMSO and methanol; slightly in water | [3][4] |

| Density | ~1.031 g/cm³ | Not specified | [6] |

Synthesis and Purification Workflow

The synthesis of arylpiperazines is a well-established field in organic chemistry. A common and robust approach involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine. For DMPP, this typically involves the reaction of 2,3-dimethylaniline or a related precursor with bis(2-chloroethyl)amine to form the piperazine ring. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.[1][4]

Caption: High-level workflow for the synthesis of 1-(2,3-Dimethylphenyl)piperazine HCl.

Experimental Protocol: Synthesis of the Hydrochloride Salt

This protocol outlines a representative synthesis. The causality for each step is explained to provide a deeper understanding of the process.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline (1 equiv.) and bis(2-chloroethyl)amine hydrochloride (1.1 equiv.) in a high-boiling solvent such as butanol.

-

Rationale: A high-boiling solvent is chosen to provide the necessary activation energy for the double N-alkylation reaction that forms the heterocyclic ring. Using the hydrochloride salt of the amine can be advantageous for stability.

-

-

Cyclization: Add a base, such as potassium carbonate (2.5 equiv.), to the mixture. Heat the reaction to reflux for 12-24 hours.

-

Rationale: The inorganic base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards product formation.

-

-

Work-up and Extraction: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with brine.

-

Rationale: This standard work-up procedure removes residual salts and water-soluble impurities.

-

-

Purification: Purify the crude free base using vacuum distillation or column chromatography on silica gel.

-

Rationale: Purification is essential to remove unreacted starting materials and side products, ensuring the structural integrity of the compound for subsequent analysis and use.

-

-

Salt Formation: Dissolve the purified free base in a solvent like diethyl ether. Slowly add a solution of HCl in ethanol or ether (1.1 equiv.) while stirring.

-

Rationale: The free base is protonated by HCl to form the hydrochloride salt, which is typically a crystalline solid and less soluble in nonpolar solvents.

-

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2,3-Dimethylphenyl)piperazine HCl as a solid.

-

Rationale: The washing step removes any remaining soluble impurities, yielding the final, purified salt.

-

Structural Elucidation: A Multi-Technique Approach

Unambiguous confirmation of the molecular structure of 1-(2,3-Dimethylphenyl)piperazine requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the structural confirmation of DMPP.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[8] Both ¹H and ¹³C NMR are employed to create a complete picture of the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The aromatic protons will appear as multiplets in the ~6.8-7.2 ppm region. The two methyl groups on the phenyl ring will appear as sharp singlets around 2.2-2.4 ppm. The protons on the piperazine ring will appear as two distinct multiplets (for the carbons adjacent to the phenyl ring and the carbons adjacent to the NH group) in the ~2.5-3.5 ppm range.

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. One would expect to see signals for the six distinct aromatic carbons, the two methyl carbons, and the two different types of methylene (-CH₂-) carbons in the piperazine ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the DMPP sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Rationale: Deuterated solvents are used because they do not produce interfering signals in the ¹H NMR spectrum.

-

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse programs.

-

Rationale: Standard acquisition parameters are typically sufficient for routine structural confirmation.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons within the molecular structure. Assign the signals in the ¹³C spectrum based on chemical shifts and comparison with predicted values.

B. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural clues through analysis of fragmentation patterns.[8][9]

-

Expected Data: For the free base (C₁₂H₁₈N₂), the molecular ion peak [M]⁺ would be observed at an m/z of 190.28. For the hydrochloride salt, analysis is often done on the free base, or a soft ionization technique might show the protonated molecule [M+H]⁺ at m/z 191.29. Common fragmentation pathways involve the cleavage of the piperazine ring.[9][10]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the DMPP sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Rationale: The sample must be in a volatile solvent for injection into the gas chromatograph.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Chromatographic Separation: The sample is vaporized and separated from any impurities on a GC column.

-

Rationale: The GC step ensures that the mass spectrum obtained is of a pure compound.

-

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[11]

-

Expected Data: The IR spectrum of DMPP would show characteristic absorption bands:

-

~3300 cm⁻¹: N-H stretching (from the secondary amine in the piperazine ring).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2800 cm⁻¹: Aliphatic C-H stretching (from the methyl and piperazine methylene groups).

-

~1600, 1490 cm⁻¹: Aromatic C=C ring stretching.

-

~1300-1100 cm⁻¹: C-N stretching.

-

Experimental Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small amount of the solid DMPP HCl sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Rationale: ATR is a modern technique that requires minimal to no sample preparation for solid or liquid samples.

-

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

-

Background Subtraction: A background spectrum (of the empty ATR crystal) is automatically subtracted from the sample spectrum.

-

Data Analysis: Analyze the positions and intensities of the absorption bands in the spectrum to confirm the presence of the expected functional groups.

Pharmacological Significance of the Structure

The specific arrangement of the 2,3-dimethylphenyl group is not arbitrary; it is key to the molecule's biological activity. The two methyl groups provide steric bulk and influence the electronics of the aromatic ring, which in turn affects how the molecule binds to its targets, such as monoamine transporters. It has been investigated as a low-efficacy partial agonist at certain serotonin receptors.[4] This substitution pattern distinguishes it from other phenylpiperazine derivatives and makes it a valuable lead structure in the development of novel CNS agents.[3][4]

Caption: Conceptual overview of DMPP's interaction with key neurological targets.

Conclusion

The molecular structure of 1-(2,3-Dimethylphenyl)piperazine is a precisely defined architecture that underpins its utility in neuropharmacological research and drug development. Its synthesis is achievable through standard organic chemistry methods, and its structure can be unequivocally confirmed through a synergistic application of NMR, MS, and IR spectroscopy. Each analytical technique provides essential, complementary data, creating a self-validating system for characterization. A thorough understanding of this molecule's structure and properties is the foundation for its rational use in scientific investigation and the design of next-generation therapeutic agents.

References

-

AA Blocks. 1013-22-5 | MFCD00040730 | 1-(2,3-Dimethylphenyl)piperazine. Available at: [Link]

-

SpectraBase. 1-(2,3-Dimethylphenyl)piperazine hydrochloride - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

Oakwood Chemical. 1-(2,3-Dimethylphenyl)piperazine. Available at: [Link]

-

Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

-

ResearchGate. FT-IR spectrum of SBA/Pip and neat piperazine. Available at: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2,3-Dimethylphenyl)piperazine hydrochloride (1203-64-1) for sale [vulcanchem.com]

- 4. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]

- 5. aablocks.com [aablocks.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacological Profile of 1-(2,3-Dimethylphenyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 1-(2,3-Dimethylphenyl)piperazine (DMPH), a substituted phenylpiperazine derivative. While specific quantitative bioactivity data for DMPH is not extensively available in the public domain, this document synthesizes the well-established structure-activity relationships (SAR) of the broader phenylpiperazine class to project a likely pharmacological profile. Phenylpiperazines are a cornerstone scaffold in medicinal chemistry, known to interact with a range of monoaminergic G-protein coupled receptors (GPCRs), primarily serotonin (5-HT) and dopamine (D) receptors. This guide will delve into the theoretical mechanism of action of DMPH, its anticipated receptor interactions, and the downstream signaling pathways it is likely to modulate. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven experimental protocols for the in-vitro characterization of novel compounds such as DMPH, enabling the determination of binding affinities and functional activities.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The piperazine ring is a prevalent heterocyclic moiety in a multitude of clinically significant drugs, imparting favorable physicochemical properties and serving as a versatile synthetic handle.[1] When coupled with a phenyl group, the resulting phenylpiperazine scaffold becomes a privileged structure for targeting central nervous system (CNS) receptors.[2] The nature and position of substituents on the phenyl ring, as well as modifications to the second nitrogen of the piperazine ring, profoundly influence the receptor binding affinity, selectivity, and functional activity of these compounds.[3]

1-(2,3-Dimethylphenyl)piperazine (DMPH) is a specific analog within this class, characterized by two methyl groups at the 2 and 3 positions of the phenyl ring.[4] This substitution pattern is anticipated to modulate its interaction with the orthosteric binding pockets of its target receptors compared to other dimethyl-substituted or unsubstituted phenylpiperazines. This guide will explore the predicted pharmacological landscape of DMPH based on these structural features.

Chemical and Physical Properties of 1-(2,3-Dimethylphenyl)piperazine

| Property | Value | Source |

| Molecular Formula | C12H18N2 | [4] |

| Molecular Weight | 190.28 g/mol | [4] |

| CAS Number | 1013-22-5 | [5] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Expected to be soluble in organic solvents |

Predicted Pharmacological Profile and Mechanism of Action

Based on the extensive literature on phenylpiperazine derivatives, DMPH is predicted to primarily interact with serotonin and dopamine receptor subtypes. The 2,3-dimethyl substitution is a key determinant of its potential affinity and selectivity profile.

Anticipated Receptor Interactions

-

Serotonin Receptors (5-HTRs): Phenylpiperazines frequently exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[6] The interaction can range from agonism and partial agonism to antagonism. For instance, compounds with similar structural motifs have been shown to act as 5-HT1A receptor agonists or partial agonists, a property often associated with anxiolytic and antidepressant effects.[6] The substitution on the phenyl ring can also confer affinity for 5-HT2A and 5-HT2C receptors, which are implicated in mood, psychosis, and appetite.[6]

-

Dopamine Receptors (DRDs): Affinity for D2-like dopamine receptors (D2, D3, and D4) is another hallmark of the phenylpiperazine class.[7] Antagonism at D2 receptors is a key mechanism for many antipsychotic drugs, while D3 receptor ligands are being explored for the treatment of substance use disorders and other neuropsychiatric conditions.[8] The specific affinity and selectivity of DMPH for these receptor subtypes would be a critical determinant of its potential therapeutic applications.

Inferred Mechanism of Action

The mechanism of action of DMPH will be dictated by its specific binding affinities and functional activities at its target receptors. As a hypothetical example, if DMPH were to exhibit high affinity and partial agonist activity at the 5-HT1A receptor, its mechanism would involve the following steps:

-

Binding to the 5-HT1A Receptor: DMPH would bind to the orthosteric site of the 5-HT1A receptor, a Gi/o-coupled GPCR.

-

Conformational Change and G-protein Activation: This binding would induce a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The GDP bound to the Gαi/o subunit would be exchanged for GTP.

-

Downstream Signaling Cascade: The activated Gαi/o subunit and the Gβγ complex would dissociate and modulate the activity of downstream effectors. A primary pathway for 5-HT1A receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Physiological Response: The reduction in cAMP and other signaling events would ultimately lead to neuronal hyperpolarization and a decrease in neuronal firing, contributing to the potential anxiolytic or antidepressant effects.

Caption: A generalized workflow for a radioligand binding assay.

Step-by-Step Protocol: Competition Binding Assay

-

Preparation of Cell Membranes:

-

Culture cells stably or transiently expressing the human receptor of interest (e.g., 5-HT1A, D2).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer.

-

Non-specific Binding Wells: Add a high concentration of a known, non-radiolabeled ligand for the target receptor.

-

Test Compound Wells: Add serial dilutions of DMPH.

-

To all wells, add a fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2).

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of DMPH to generate a competition curve.

-

Determine the IC50 value (the concentration of DMPH that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In-Vitro Functional Assays for Activity (EC50/IC50) Determination

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the G-protein coupling of the receptor.

Common Functional Assays for GPCRs

| Receptor G-protein Coupling | Second Messenger | Common Assay |

| Gs | ↑ cAMP | cAMP accumulation assay (e.g., HTRF, AlphaScreen) |

| Gi/o | ↓ cAMP | cAMP inhibition assay (e.g., HTRF, AlphaScreen) |

| Gq/11 | ↑ IP3, ↑ Ca2+ | Calcium mobilization assay (e.g., FLIPR) |

Step-by-Step Protocol: cAMP Accumulation/Inhibition Assay (for Gs or Gi/o-coupled receptors)

-

Cell Preparation:

-

Culture cells expressing the receptor of interest.

-

Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

For an agonist assay, add serial dilutions of DMPH.

-

For an antagonist assay, add serial dilutions of DMPH followed by a fixed concentration of a known agonist.

-

For a Gi/o-coupled receptor, add forskolin to stimulate adenylyl cyclase.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Lyse the cells and detect the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).

-

-

Data Analysis:

-

Plot the response (e.g., fluorescence ratio) against the log concentration of DMPH.

-

For an agonist, determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For an antagonist, determine the IC50 value (the concentration that inhibits 50% of the agonist response).

-

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of DMPH can be inferred by examining the SAR of related phenylpiperazine analogs.

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for receptor affinity and selectivity. The 2,3-dimethyl substitution in DMPH is less common than 2-methoxy or 3-chloro substitutions found in many well-characterized phenylpiperazines. This unique substitution pattern may confer a distinct selectivity profile.

-

Lipophilicity and Steric Hindrance: The two methyl groups increase the lipophilicity of the phenyl ring and introduce steric bulk in the ortho and meta positions. This can influence how the molecule fits into the receptor's binding pocket, potentially enhancing or diminishing affinity for certain receptor subtypes. For example, some studies suggest that steric bulk at the ortho position can decrease affinity for certain receptors.

1-(2,3-Dimethylphenyl)piperazine represents an intriguing but undercharacterized member of the pharmacologically significant phenylpiperazine class. Based on established structure-activity relationships, it is highly probable that DMPH interacts with serotonin and dopamine receptors, with its unique 2,3-dimethyl substitution pattern likely conferring a distinct affinity and selectivity profile. This technical guide provides a robust theoretical framework for its potential mechanism of action and, more importantly, offers detailed, practical protocols for its empirical pharmacological characterization.

Future research should focus on the systematic in-vitro profiling of DMPH using the assays described herein to determine its binding affinities (Ki) and functional activities (EC50/IC50) at a comprehensive panel of CNS receptors. Such data will be invaluable for elucidating its true pharmacological profile and assessing its potential as a lead compound for the development of novel therapeutics for neuropsychiatric disorders.

References

-

PubChem. 1-(2,3-Xylyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

- Boateng, C. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3225.

-

PubChem. 1-(2,3-Dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available from: [Link]

- Cacace, F., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 17(10), e2000288.

- Gomes, P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 998.

-

Wikipedia. Phenylpiperazine. Available from: [Link]

- Google Patents. (2000). Piperazine derivatives and process for the preparation thereof. US6028195A.

- Google Patents. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same. WO1996021648A1.

- Google Patents. (2021). 1-[2-(2,4-dimeihylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. US11458134B2.

-

PubChem. 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (3S)-3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one. National Center for Biotechnology Information. Available from: [Link]

- Sharma, H., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).

- Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(23), 8303.

-

ChEMBL. ChEMBL Database. European Bioinformatics Institute. Available from: [Link]

-

PubChem. 1-(2,5-Dimethylphenyl)-4-(3-phenylbutyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

- López-Rodríguez, M. L., et al. (2002). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 45(22), 4806-4815.

-

PubChem. 1-(2,6-Dimethylphenyl)piperazine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Cignarella, G., et al. (1996). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 39(16), 3214-3219.

-

AA Blocks. 1-(2,3-Dimethylphenyl)piperazine. Available from: [Link]

- Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.

- Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859.

-

PubChem. 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Piperazine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents [mdpi.com]

- 3. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2,3-Xylyl)piperazine | C12H18N2 | CID 70541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aablocks.com [aablocks.com]

- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

1-(2,3-Dimethylphenyl)piperazine serotonin receptor activity

An In-Depth Technical Guide to the Serotonin Receptor Activity of 1-(2,3-Dimethylphenyl)piperazine

Foreword

The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as the structural foundation for a multitude of centrally acting agents. Its privileged structure allows for precise modulation of various neurotransmitter systems, most notably the serotonergic (5-HT) system. Within this chemical class, 1-(2,3-dimethylphenyl)piperazine (DMDPP) emerges as a compound of significant interest. Its specific substitution pattern confers a distinct pharmacological profile, making it a valuable tool for researchers and a compelling lead for drug development professionals. This guide provides a comprehensive technical overview of DMDPP, focusing on its synthesis, its nuanced interactions with serotonin receptors, the methodologies required for its characterization, and its potential applications in neuroscience.

Compound Profile: 1-(2,3-Dimethylphenyl)piperazine

1-(2,3-Dimethylphenyl)piperazine is a derivative of piperazine distinguished by the attachment of a 2,3-dimethylphenyl group to one of the piperazine nitrogen atoms.[1][2][3] This seemingly simple structural feature dictates its interaction with biological targets.

| Property | Value |

| CAS Number | 1013-22-5[1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂[1][2][3] |

| Molecular Weight | 190.29 g/mol [1] |

| Appearance | Typically a white to off-white crystalline powder[4] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and methanol[4] |

The synthesis of arylpiperazines like DMDPP is a well-established process in medicinal chemistry. A common and effective method involves the nucleophilic substitution reaction between 2,3-dimethylaniline and a piperazine-forming reagent like bis(2-chloroethyl)amine, often in the presence of a base to neutralize the resulting acid.[5][6] Alternative routes, such as palladium-catalyzed Buchwald-Hartwig coupling, offer modern, high-yield approaches to forming the crucial aryl-nitrogen bond.[5]

Core Pharmacology: Interaction with Serotonin (5-HT) Receptors

The primary pharmacological interest in DMDPP lies in its distinct and dualistic activity at key serotonin receptors. This profile sets it apart from many other phenylpiperazine derivatives.

Receptor Binding and Functional Activity

Available data indicate that DMDPP possesses a notable and contrasting activity profile at the 5-HT1A and 5-HT2A receptors.[1]

-

5-HT1A Receptor Antagonism: DMDPP acts as an antagonist at the 5-HT1A receptor.[1] This means it binds to the receptor but does not elicit the typical intracellular response; instead, it blocks the receptor from being activated by the endogenous ligand, serotonin. The antagonism of 5-HT1A autoreceptors, located presynaptically on serotonin neurons, can lead to an increase in serotonin release, an effect often associated with antidepressant activity.[7]

-

5-HT2A Receptor Agonism: In contrast to its action at 5-HT1A receptors, DMDPP functions as an agonist at the 5-HT2A receptor.[1] Agonism involves both binding to and activating the receptor, initiating a downstream signaling cascade. 5-HT2A receptor activation is implicated in a wide range of central nervous system functions, including mood, cognition, and perception.[8]

-

Dopaminergic and Adrenergic Activity: Beyond the serotonergic system, DMDPP hydrochloride has been shown to have dopamine-releasing activity, although with significantly lower potency (EC50 of 1207 nM) compared to its serotonergic effects.[4] A structurally related compound, OPC-4392, which incorporates the DMDPP moiety, was identified as a potent presynaptic dopamine D2 receptor agonist.[9] This cross-reactivity is a critical consideration in its overall pharmacological profile and potential therapeutic use.

Summary of Receptor Interactions

| Receptor Subtype | Reported Activity | Implication |

| 5-HT1A | Antagonist[1] | Blocks serotonin's inhibitory feedback, potentially increasing synaptic serotonin. |

| 5-HT2A | Agonist[1] | Activates postsynaptic neurons, influencing mood and cognition. |

| Dopamine D2 | Potential Agonist/Releasing Agent[4][9] | Modulates dopaminergic pathways, which can influence motor control and reward. |

Experimental Methodologies for Characterization

A rigorous and multi-faceted experimental approach is essential to fully elucidate the pharmacological profile of a compound like DMDPP. The following protocols represent a logical workflow from initial synthesis to in-depth functional characterization.

Chemical Synthesis Workflow

The synthesis of DMDPP serves as the foundational step for all subsequent biological evaluation. A generalized laboratory-scale protocol is as follows:

Protocol: Synthesis of 1-(2,3-Dimethylphenyl)piperazine

-

Reaction Setup: To a round-bottom flask, add 2,3-dimethylaniline (1.0 eq) and a suitable high-boiling point solvent (e.g., n-butanol, diethylene glycol).

-

Reagent Addition: Add bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq) to the mixture.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq) or diisopropylethylamine, to scavenge the HCl generated during the reaction.

-

Cyclization: Heat the reaction mixture to reflux (typically 120-150°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and an organic solvent (e.g., ethyl acetate).

-

Extraction & Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified via column chromatography or recrystallization to yield pure 1-(2,3-dimethylphenyl)piperazine.

-

Salt Formation (Optional): For improved handling and solubility, the free base can be dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate the hydrochloride salt.[4]

In Vitro Pharmacological Assays

In vitro assays are critical for determining a compound's affinity and functional activity at specific molecular targets in a controlled environment.

Protocol: Radioligand Binding Assay (Affinity Determination) The goal of this assay is to determine the equilibrium dissociation constant (Ki) of DMDPP for a panel of serotonin receptors.

-

Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

-

Assay Buffer: Use a buffer appropriate for the receptor (e.g., Tris-HCl with cofactors like MgCl₂).

-

Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (DMDPP).

-

Equilibrium: Incubate the plate for a defined period (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Termination & Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of DMDPP. Use non-linear regression to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Protocol: Functional Assay (Activity Determination) Functional assays measure the cellular response following receptor activation or blockade. The choice of assay depends on the receptor's signaling mechanism.

-

For 5-HT1A (Gi-coupled): cAMP Assay

-

Cell Culture: Plate cells expressing the 5-HT1A receptor in a 96-well plate.

-

Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise intracellular cyclic AMP (cAMP) levels.

-

Compound Addition: To measure agonist activity, add increasing concentrations of DMDPP. To measure antagonist activity, add a fixed concentration of a known 5-HT1A agonist (e.g., 5-CT) in the presence of increasing concentrations of DMDPP.

-

Incubation: Incubate for 30 minutes.

-

Lysis & Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

Analysis: An agonist will cause a dose-dependent decrease in cAMP. An antagonist will reverse the agonist-induced decrease in cAMP.

-

-

For 5-HT2A (Gq-coupled): Calcium Mobilization Assay [10]

-

Cell Culture & Dye Loading: Plate cells expressing the 5-HT2A receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add increasing concentrations of DMDPP directly into the wells of a fluorescence plate reader (e.g., FLIPR).

-

Measurement: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to a release of intracellular calcium.

-

Analysis: Plot the peak fluorescence response against the log concentration of DMDPP to determine the EC50 (for agonists) or IC50 (for antagonists, tested against a known agonist).

-

Mechanistic Insights: Signaling Pathways

Understanding the downstream consequences of DMDPP's interaction with its target receptors is key to predicting its physiological effects.

Blockade of the 5-HT1A Receptor Pathway

As a Gi/o-coupled receptor, 5-HT1A activation by serotonin normally inhibits adenylyl cyclase, reducing cAMP production, and modulates ion channels (activating G-protein-coupled inwardly-rectifying potassium channels and inhibiting voltage-gated calcium channels). As an antagonist, DMDPP binds to the receptor and prevents these inhibitory actions, effectively disinhibiting the neuron.

Activation of the 5-HT2A Receptor Pathway

The 5-HT2A receptor is canonically coupled to the Gq signaling pathway. As an agonist, DMDPP activates this cascade, leading to the mobilization of intracellular second messengers.

Potential Therapeutic and Research Applications

The unique pharmacological profile of DMDPP as a 5-HT1A antagonist and 5-HT2A agonist suggests several avenues for research and potential therapeutic development.

-

Antidepressant and Anxiolytic Research: The combination of 5-HT1A antagonism (disinhibiting serotonin release) and 5-HT2A agonism is a feature of some novel antidepressant strategies.[7] DMDPP could serve as a lead compound for developing treatments for mood and anxiety disorders.[1][4] However, its dopaminergic activity would need to be carefully optimized to avoid off-target effects.

-

Tool for Probing Serotonergic Function: DMDPP is an invaluable chemical probe for dissecting the integrated roles of the 5-HT1A and 5-HT2A receptors in complex behaviors. Its use in preclinical models can help elucidate how the balance of activity at these two receptors influences neural circuits related to mood, cognition, and stress.

-

Scaffold for Medicinal Chemistry: The DMDPP core structure can be systematically modified to fine-tune its activity. For example, chemists could explore substitutions on the phenyl ring or piperazine ring to enhance potency at desired targets while reducing activity at others (e.g., dopamine receptors), thereby improving its selectivity and potential as a therapeutic agent.

Conclusion

1-(2,3-Dimethylphenyl)piperazine is more than a simple chemical intermediate; it is a pharmacologically sophisticated molecule with a distinct and compelling dual action on the serotonin system. Its profile as a 5-HT1A antagonist and 5-HT2A agonist, coupled with activity in the dopaminergic system, makes it a rich subject for investigation. For researchers, it offers a tool to explore the complex interplay of serotonin receptor subtypes. For drug developers, it represents a validated scaffold from which novel therapeutics for challenging CNS disorders may be designed. A thorough characterization, following the methodologies outlined in this guide, is the essential next step in unlocking the full potential of this intriguing phenylpiperazine derivative.

References

- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.

- Animal models for anxiety and response to serotonergic drugs. PubMed.

- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.

- Animal models of the serotonin syndrome: a systematic review. PubMed.

- A validated animal model for the Serotonin Syndrome. Freie Universität Berlin.

- Genetic Animal Models for the Study of Serotonin Function and Behavior. Grantome.

- Genetic Animal Models for the Study of Serotonin Function and Behavior. Grantome.

- 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays.

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.

- 1-(2,3-Dimethylphenyl)piperazine. Biosynth.

- 1-(2,3-Dimethylphenyl)piperazine hydrochloride. Smolecule.

- In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.

- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed Central.

- Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. PubMed.

- In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed.

- Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin Binding to Membranes From Rat Brain in Vitro and on Serotonin Turnover in Rat Brain in Vivo. PubMed.

- Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro.

- Functional activity of 7 and 16 at the serotonergic 5-HT 1A receptor in... ResearchGate.

- Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.

- Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed.

- Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. PubMed.

- Serotonin-releasing effects of substituted piperazines in vitro. PubMed.

- 1-(2,3-Dimethylphenyl)piperazine. Oakwood Chemical.

- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central.

- 1-(2,3-Dimethylphenyl)piperazine. Santa Cruz Biotechnology.

- Role of 5-hydroxytryptamine Receptor Subtypes in the 1-[3-(trifluoromethyl)phenyl] Piperazine-Induced Increase in Threshold for Maximal Electroconvulsions in Mice. PubMed.

- Piperazine functional group. ResearchGate.

- 1-(2,3-Dimethylphenyl)piperazine CAS 1013-22-5 Market Size, Share, Growth. LinkedIn.

Sources

- 1. 1-(2,3-Dimethylphenyl)piperazine | 1013-22-5 | BAA01322 [biosynth.com]

- 2. 1-(2,3-Dimethylphenyl)piperazine [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

An In-Depth Technical Guide to the Dopamine Receptor Interaction of 1-(2,3-Dimethylphenyl)piperazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the arylpiperazine compound, 1-(2,3-dimethylphenyl)piperazine (DMPP), and dopamine receptors. Due to the limited public data on DMPP's direct dopamine receptor binding and functional activity, this guide will extensively utilize data from its well-characterized derivative, 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), to illustrate the pharmacological principles and investigational methodologies. This document will delve into the synthesis of the core DMPP moiety, its known pharmacological profile, detailed protocols for characterizing its dopamine receptor interactions, and an analysis of the structural aspects influencing its activity. The guide is intended to be a valuable resource for researchers in neuropharmacology and medicinal chemistry, providing both theoretical grounding and practical methodologies for investigating compounds of this class.

Introduction: The Significance of Arylpiperazines in Dopamine Receptor Modulation

Arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly on neurotransmitter receptors.[1] The piperazine ring serves as a versatile scaffold, and modifications to the aryl group can significantly alter a compound's affinity and efficacy at various receptors, including dopamine receptors.[2] The dopaminergic system is a critical target for therapeutics aimed at treating a range of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression.[3]

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[4][5] Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP production.[4] The intricate signaling pathways associated with these receptors, including G-protein independent pathways involving β-arrestin, offer multiple avenues for therapeutic intervention.[6]

This guide focuses on 1-(2,3-dimethylphenyl)piperazine (DMPP), a compound that serves as a crucial building block for more complex molecules with therapeutic potential.[7] While DMPP itself is reported to have reduced dopaminergic activity compared to its effects on serotonergic and noradrenergic systems, its incorporation into more complex molecules like OPC-4392 reveals a nuanced interaction with the dopamine system.[8][9] Understanding the foundational interactions of the DMPP core is essential for the rational design of novel dopaminergic ligands.

Synthesis and Chemical Properties of 1-(2,3-Dimethylphenyl)piperazine

The synthesis of 1-(2,3-dimethylphenyl)piperazine hydrochloride is typically achieved through a multi-step process. A common method involves the nucleophilic substitution reaction between piperazine and a 2,3-dimethylphenyl halide.[7][10] The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and handling properties.[7][10]

General Synthetic Pathway:

-

Coupling Reaction: Piperazine is reacted with a suitable 2,3-dimethylphenyl halide (e.g., 2,3-dimethylchlorobenzene) under conditions that facilitate nucleophilic aromatic substitution or through catalyzed cross-coupling reactions.[11]

-

Purification: The resulting 1-(2,3-dimethylphenyl)piperazine free base is purified from the reaction mixture.

-

Salt Formation: The purified free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.[10]

-

Recrystallization: The crude salt is then recrystallized to yield the final, purified product.[7]

The parent free base, 1-(2,3-dimethylphenyl)piperazine, is a viscous liquid at room temperature, while its hydrochloride salt is a white to off-white crystalline powder with a melting point above 300°C.[7] It is soluble in organic solvents like DMSO and methanol, and slightly soluble in water.[7]

Pharmacological Profile: Insights from 1-(2,3-Dimethylphenyl)piperazine and its Derivative OPC-4392

Direct and comprehensive public data on the binding affinities and functional activities of 1-(2,3-dimethylphenyl)piperazine at dopamine receptor subtypes is limited. However, the pharmacological profile of OPC-4392, which incorporates the DMPP moiety, provides significant insights into how this structural component can interact with dopamine receptors.

OPC-4392 exhibits a complex pharmacological profile, acting as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist.[8][9] This dual activity is a key feature of some atypical antipsychotics.[12]

Presynaptic Agonist Activity:

-

OPC-4392 has been shown to inhibit the synthesis of dopamine, as measured by the accumulation of L-DOPA, in various brain regions.[8] This effect is characteristic of agonist activity at presynaptic D2 autoreceptors, which provide negative feedback on dopamine synthesis and release.

-

The inhibitory effect of OPC-4392 on DOPA formation in rat striatal slices was dose-dependent, with an IC50 value of approximately 10⁻⁶ M.[13] This effect was reversible by the D2 receptor antagonist sulpiride, confirming the involvement of D2 receptors.[13]

Postsynaptic Antagonist Activity:

-

At postsynaptic D2 receptors, OPC-4392 acts as an antagonist. It has been shown to inhibit apomorphine-induced stereotyped and climbing behaviors in mice, which are classic models for postsynaptic D2 receptor activation.[8][9]

-

In radioligand binding studies, OPC-4392 displaces the binding of ³H-spiperone to rat synaptosomal membranes, indicating its ability to bind to D2 receptors.[8] Furthermore, it demonstrates a 500-fold higher affinity for ³H-spiperone-labeled D2 receptors compared to ³H-SCH 23390-labeled D1 receptors.[14]

Functional Activity of OPC-4392:

In functional assays using cells expressing the human D2L receptor, OPC-4392 has been characterized as a partial agonist.[12][15]

-

In a calcium mobilization assay, OPC-4392 displayed an intrinsic activity (Emax) of 58.6% relative to the maximal effect of dopamine.[15]

-